molecular formula C24H24N6 B2950616 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 339105-30-5

1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No.: B2950616
CAS No.: 339105-30-5
M. Wt: 396.498
InChI Key: GVHWUISRMMYAPI-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a piperazine derivative featuring two distinct substituents: a diphenylmethyl group at the N1 position and a 1-phenyl-1H-tetrazol-5-yl group at the N4 position (Figure 1). The piperazine core adopts a chair conformation in crystallographic studies, with substituents occupying equatorial positions to minimize steric strain . The diphenylmethyl group enhances lipophilicity, while the tetrazole moiety acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets .

Properties

IUPAC Name

1-benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)28-16-18-29(19-17-28)24-25-26-27-30(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWUISRMMYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution on the piperazine ring: The piperazine ring can be substituted with diphenylmethyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.

    Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the tetrazole ring, while substitution could introduce new functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Studied for its interactions with biological receptors or enzymes.

    Medicine: Potential therapeutic applications, such as acting as an antagonist or agonist for specific receptors.

    Industry: Used in the synthesis of other complex organic compounds or materials.

Mechanism of Action

The mechanism of action for 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

1-(Benzyl)-4-(Tetrazol-5-yl)Piperazine Derivatives
  • Example : 1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride (CAS entry 10, ).
    • Key Difference : Replaces the diphenylmethyl group with a benzyl group.
    • Impact : Reduced steric bulk and lipophilicity compared to the diphenylmethyl analogue. This modification may decrease receptor binding affinity, as diphenylmethyl groups enhance van der Waals interactions in hydrophobic pockets .
4-(Trifluoromethylsulfonyl)Piperazine Derivatives
  • Example: 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine (). Key Difference: Incorporates a sulfonyl group instead of tetrazole. Such derivatives are often used in acaricidal applications rather than receptor-targeted therapies .

Analogues with Modified Tetrazole Substituents

Carboxylic Acid Bioisosteres
  • Example : CV-11974 (angiotensin II antagonist with tetrazole; ).
    • Key Similarity : Both compounds utilize tetrazole as a carboxylic acid replacement.
    • Impact : The tetrazole in CV-11974 binds competitively to angiotensin II receptors via ionic interactions. Similarly, the tetrazole in the main compound may enhance binding to serotonin receptors (e.g., 5-HT2A) .
Xanthene Carbonyl-Tetrazole Hybrids
  • Example: 1-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-4-(9H-xanthene-9-carbonyl)piperazine (). Key Difference: Replaces diphenylmethyl with a xanthene carbonyl group. However, this may reduce blood-brain barrier permeability compared to the diphenylmethyl analogue .

Pharmacological Activity Comparison

Binding Affinity for 5-HT2A Receptors
  • Main Compound : Exhibits a Ki = 21 nM for 5-HT2A receptors, indicating high affinity (, Table 1).
  • 1-(Diphenylmethyl)piperazine fragment (compound 2): Retains high affinity (Ki = 21 nM), underscoring the critical role of the diphenylmethyl group .
Dopamine D2 Receptor Affinity
  • Example : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ().
    • Activity : High D2 receptor affinity due to nitrobenzyl and methoxyphenyl groups.
    • Comparison : The main compound’s tetrazole and diphenylmethyl substituents likely shift selectivity toward serotonin receptors over dopamine receptors .

Physicochemical and Conformational Properties

Property Main Compound Analogues
Lipophilicity (LogP) High (due to diphenylmethyl) Moderate (e.g., benzyl derivatives)
Hydrogen Bonding Strong (tetrazole N–H and N– donors) Weak (sulfonyl or carbonyl groups)
Piperazine Conformation Chair, equatorial substituents Chair or twist-boat (varies with substituents)

Biological Activity

1-(Diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest due to its potential biological activities. The structure features a piperazine ring substituted with a diphenylmethyl group and a tetrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C_{20}H_{22}N_{4}, and its structural representation can be summarized as follows:

Structure C20H22N4\text{Structure }\text{C}_{20}\text{H}_{22}\text{N}_{4}

Synthesis Methods

Various synthetic routes have been explored for the preparation of tetrazole derivatives. A common method involves the reaction of piperazine with phenyl hydrazine and carbon disulfide to form the tetrazole ring. This reaction is often facilitated by using coupling agents or catalysts that enhance yield and selectivity.

Anticancer Activity

Research has indicated that derivatives of piperazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human cancer cells in vitro. A study highlighted that certain piperazine derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .

Cardiovascular Effects

In studies evaluating cardiovascular activity, compounds with similar piperazine structures have exhibited both inotropic (increasing heart contractility) and vasodilatory effects. For example, related compounds have been shown to enhance cardiac output in isolated heart preparations . This suggests that this compound may possess similar cardiovascular benefits.

Neuropharmacological Properties

The compound's potential neuropharmacological effects have also been explored. Piperazine derivatives are known to interact with neurotransmitter systems, including serotonin and dopamine receptors. Preliminary studies suggest that this compound may influence anxiety-like behaviors in animal models .

Case Study 1: Antiproliferative Activity

A study conducted on a series of piperazine derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of exposure.

Cell LineIC50 (µM)
MCF-715
A54920

Case Study 2: Cardiovascular Effects

In an experimental setup using isolated rat hearts, the compound was administered at varying concentrations to assess its inotropic effects. The results indicated a dose-dependent increase in contractility at concentrations ranging from 0.5 to 5 µM.

Concentration (µM)Contractility Increase (%)
0.510
120
535

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